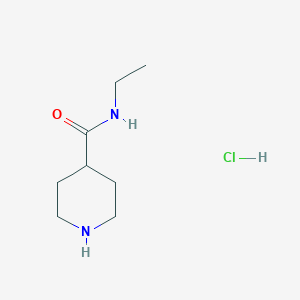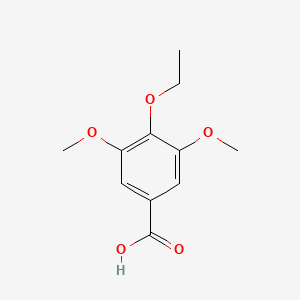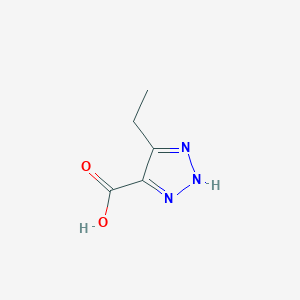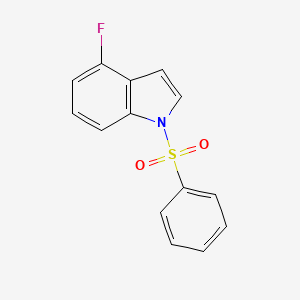-isoquinoline-2-carbaldehyde CAS No. 29144-31-8](/img/structure/B1338374.png)
(S)-3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl](1H)-isoquinoline-2-carbaldehyde
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The isoquinoline structure is common in a variety of natural and synthetic compounds with biological activity . The molecule also contains a methoxyphenyl group, which is a common feature in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving various types of organic chemistry techniques . For example, secondary amines can be prepared through N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. In general, isoquinolines can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include mass spectrometry to determine the molecular weight , and infrared spectroscopy to analyze functional groups .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of compounds closely related to the specified chemical involves innovative approaches that enhance their structural diversity and potential applications. For example, Prasath et al. (2015) described the efficient ultrasound-assisted synthesis of new quinolinyl chalcones containing a pyrazole group, which were characterized by spectroscopic methods and X-ray crystallography. These compounds exhibited promising antimicrobial properties and moderate antioxidant activity, highlighting the potential of similar structures for biological applications (Prasath et al., 2015).
Biological Evaluation
The biological evaluation of similar compounds has revealed their potential in various applications, including antimicrobial and plant growth-promoting effects. For instance, Hassan et al. (2020) synthesized novel quinolinyl chalcones and evaluated their effects on the growth of selective crops of plants, indicating the possible use of similar compounds in agriculture and bioactive material development (Hassan et al., 2020).
Electrochemical and Spectroscopic Characterization
The electrochemical and spectroscopic properties of compounds within this class have been thoroughly investigated, providing insights into their potential for electronic and sensing applications. Wantulok et al. (2020) presented a new approach to the synthesis of selected quinolinecarbaldehydes, alongside their spectroscopic characterization, demonstrating the relevance of these studies in understanding the electronic properties of similar compounds (Wantulok et al., 2020).
Photophysical Evaluation
The photophysical properties of compounds similar to the one have been explored for their potential in advanced material applications. Brambilla et al. (2021) synthesized push-pull isoquinolines with varying dipolar moments and evaluated their absorption and emission spectra, highlighting the utility of these compounds as fluorescent probes or in material science (Brambilla et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S)-1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOPBBOEINVWML-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H]2C3=C(CCCC3)CCN2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde | |
CAS RN |
29144-31-8 | |
| Record name | (+)-N-Formyl octabase | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29144-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3,4,5,6,7,8-hexahydro-1-[(4-methoxyphenyl)methyl](1H)-isoquinoline-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















